![molecular formula C12H21NO4 B3325038 Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate CAS No. 204205-27-6](/img/structure/B3325038.png)
Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate, also known as TBHOPC, is an organic compound used for a variety of purposes in scientific research. It is a versatile compound that can be used in a variety of experiments and applications due to its unique properties.
Mechanism of Action
Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate has a unique mechanism of action that is dependent on the environment in which it is used. In organic synthesis, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate acts as a reagent, providing a source of electrons to the reaction. In the reaction of alcohols with aldehydes, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate acts as a catalyst, speeding up the reaction rate. In the coordination of metal ions, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate acts as a ligand, forming a complex with the metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate are largely unknown. However, it has been suggested that Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate may have some antioxidant activity due to its ability to scavenge free radicals. Additionally, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate has been found to be non-toxic in animal studies, making it a safe compound to use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate in laboratory experiments include its low cost, low toxicity, and its ability to act as a reagent, catalyst, and ligand. Additionally, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The future directions for Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate are numerous. Further research is needed to understand the biochemical and physiological effects of Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate, as well as its potential antioxidant activity. Additionally, further research is needed to develop new methods of synthesis and to explore new applications for Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate. Finally, more research is needed to explore the potential of Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate as a drug delivery system or as a therapeutic agent.
Scientific Research Applications
Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the reaction of alcohols with aldehydes, and as a ligand in the coordination of metal ions. It can also be used to synthesize other compounds, such as N-ethyl-1-hydroxyethyl-4-oxopiperidine-1-carboxylate, which is used as an intermediate in the synthesis of biologically active compounds. Additionally, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate has been used in the synthesis of a variety of other organic compounds, such as esters, amides, and amines.
properties
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQKEINORXICEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCC1=O)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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